![molecular formula C22H25N7O2 B2831854 5-oxo-1-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrrolidine-3-carboxamide CAS No. 1021228-68-1](/img/structure/B2831854.png)

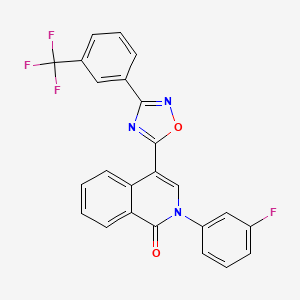

5-oxo-1-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrrolidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

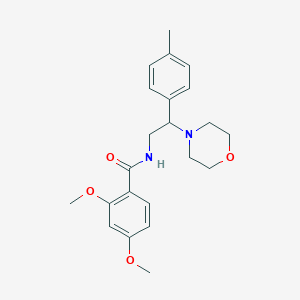

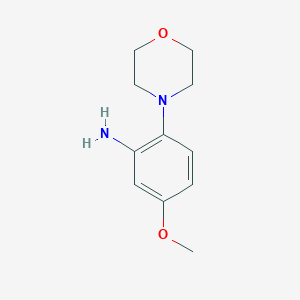

The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a phenyl group, a pyrazolo[3,4-d]pyrimidin-1-yl group, and a carboxamide group . The pyrrolidine ring is a five-membered ring with one nitrogen atom and four carbon atoms . It is widely used in medicinal chemistry to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring, for example, contributes to the stereochemistry of the molecule and increases its three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and their reactivity. For example, the carboxamide group might be involved in reactions with acids or bases, while the pyrrolidine ring might undergo reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring might increase its solubility in water, while the phenyl group might increase its lipophilicity .Aplicaciones Científicas De Investigación

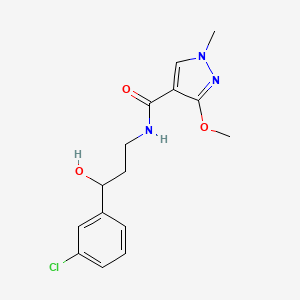

Anticancer and Anti-Inflammatory Activities

- Research on novel pyrazolopyrimidines derivatives demonstrates their potential as anticancer and anti-inflammatory agents. The synthesis of these compounds involves various chemical reactions to produce molecules that have been tested for cytotoxicity against cancer cell lines and for their ability to inhibit 5-lipoxygenase, an enzyme associated with inflammatory processes. The structure-activity relationship (SAR) studies provide insights into how modifications in the molecule structure can influence its biological activities (Rahmouni et al., 2016).

Enzymatic Activity Modulation

- Another study focused on the synthesis and enzymatic activity modulation by pyrazolopyrimidinyl keto-esters. These compounds showed a potent effect on increasing the reactivity of cellobiase, an enzyme involved in the hydrolysis of cellulose. This suggests their potential utility in biochemistry and biotechnology for applications requiring the breakdown of cellulose into simpler sugars (Abd & Awas, 2008).

Antimicrobial Properties

- Pyrazolopyrimidine derivatives have been explored for their antimicrobial properties. A study synthesized various pyrazolopyrimidines and tested their antibacterial activity, highlighting the potential of these compounds as novel antimicrobial agents. The research underlines the importance of structural modifications in enhancing the antimicrobial efficacy of these molecules (Rahmouni et al., 2014).

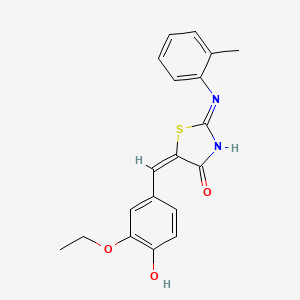

Antifungal and Antituberculosis Agents

- Investigations into thiazole-aminopiperidine hybrid analogues have unveiled their role as novel Mycobacterium tuberculosis GyrB inhibitors, showcasing their potential in combating tuberculosis. These compounds, through molecular hybridization techniques, have demonstrated significant inhibitory activity against M. tuberculosis, highlighting their potential as antituberculosis agents (Jeankumar et al., 2013).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

5-oxo-1-phenyl-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]pyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N7O2/c30-19-12-16(14-28(19)17-6-2-1-3-7-17)22(31)23-8-11-29-21-18(13-26-29)20(24-15-25-21)27-9-4-5-10-27/h1-3,6-7,13,15-16H,4-5,8-12,14H2,(H,23,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKSZPUEBJOBAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)C4CC(=O)N(C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-difluorophenyl)-4-(4-ethoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2831780.png)

![2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-3-yl}acetic acid](/img/structure/B2831791.png)

![4-(2-methyl-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)benzenesulfonamide](/img/structure/B2831794.png)